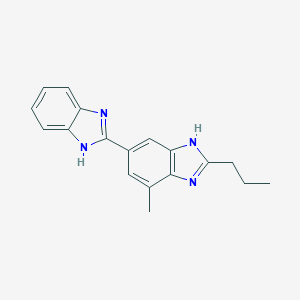
Phthalaldehyde
概要
説明
Phthalaldehyde, also known as o-phthalaldehyde or ortho-phthalaldehyde (OPA), is a chemical compound with the formula C6H4(CHO)2 . It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid . This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids .
Synthesis Analysis
Phthalaldehyde was first prepared from α,α,α’,α’-tetrachloro-o-xylene . A more modern synthesis involves the hydrolysis of the related tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation .
Molecular Structure Analysis
The molecular formula of Phthalaldehyde is C8H6O2 . The reactivity of OPA is complicated by the fact that in water it forms both a mono- and dihydrate, C6H4(CHO)(CH(OH)2) and C6H4(CH(OH))2O, respectively .
Chemical Reactions Analysis
Phthalaldehyde’s reactions with nucleophiles often involve the reaction of both carbonyl groups . It is used in a very sensitive fluorogenic reagent for assaying amines or sulfhydryls in solution .
Physical And Chemical Properties Analysis
Phthalaldehyde is a pale yellow solid with a density of 1.19 g/mL . It has a melting point of 55.5–56 °C and a boiling point of 266.1 °C . It is soluble in water, ethanol, ether, and organic solvents, and slightly soluble in petroleum ether .
科学的研究の応用
Clinical Disinfectant Verification
o-Phthalaldehyde (OPA) is used in healthcare disinfection practices . An electrochemical OPA sensor has been developed for rapid and reliable detection of OPA in these practices . The sensor is based on a hydrogel-modified screen-printed carbon electrode strip, which reacts with OPA to produce a reductive isoindole derivative . Similarly, a fluorescent sequential injection analysis (SIA) method has been proposed for determining the clinical disinfectant OPA . This method is based on the online reaction of the OPA with glycine/N-acetylcysteine (NAC) in a neutral medium to form a highly fluorescent isoindole derivative .
Biosensor Development
OPA is used in the development of biosensors . The hydrogel film in the sensor, which contains glycine and N-acetylcysteine, reacts with OPA to produce a reductive isoindole derivative . This derivative is then oxidized for OPA determination using cyclic voltammetry .
Protein and Peptide Assay
OPA reacts with primary amines of amino acids, peptides, and proteins to enable fluorescent detection and quantitation . It can be used as a protein or peptide assay reagent or as a pre- or post-column detection reagent for amino acid analysis (HPLC) .
Biofouling Control
OPA is used for biofouling control in various applications including water treatment, pulp and paper manufacture, and oil field water flooding .
作用機序
Target of Action
OPA primarily targets bacteria, including the Gram-negative Pseudomonas fluorescens . It acts as a biocide, having multiple biochemical targets within these organisms .
Mode of Action
The mode of action of OPA involves a sequence of events. Initially, it binds to membrane receptors due to cross-linkage . This binding impairs the membrane functions, allowing the biocide to enter through the permeabilized membrane . Once inside the cell, OPA interacts with intracellular reactive molecules, such as RNA, compromising the growth cycle of the cells . At extreme concentrations, it can also interact with DNA .
Biochemical Pathways
OPA affects various biochemical pathways in bacteria. It significantly impacts respiratory activity and leads to a change in cell surface hydrophobicity . It also induces propidium iodide uptake, suggesting cytoplasmic membrane damage . No release of atp was detected .
Pharmacokinetics
It’s known that opa can react with glycine/n-acetylcysteine (nac) in a neutral medium (ph = 70) to form a highly fluorescent isoindole derivative . This reaction is used in an analytical approach for determining the concentration of OPA disinfection in healthcare institutes .
Result of Action
The result of OPA’s action is the inhibition of bacterial growth. It causes significant changes in bacterial physiology, including marked effects on culturability and respiratory activity . At higher concentrations, OPA can cause bacterial morphological changes, such as cellular elongation .
Action Environment
The action of OPA is influenced by environmental factors such as pH and the presence of other substances. At ph 9, bsa noticeably impairs the biocide action .
Safety and Hazards
特性
IUPAC Name |
phthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25750-62-3 | |
| Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6032514 | |
| Record name | 1,2-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | o-Phthalaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
BP: 83 °C at 0.8 mm Hg | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
132 °C (270 °F) - closed cup, 132 °C c.c. | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density (at 20 °C): 1.13 g/cm³ | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.6 | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |
| Record name | o-Phthalaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
o-Phthalaldehyde | |
Color/Form |
Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |
CAS RN |
643-79-8 | |
| Record name | Phthalaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-Phthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phthalaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHTHALALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8QP9768A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
55.8 °C | |
| Record name | o-Phthalaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ortho-phthalaldehyde (OPA) exert its germicidal effect?
A1: While OPA effectively kills bacteria, fungi, and bacterial spores [, , ], its exact mechanism of action remains unclear. Research indicates that OPA does not disrupt the ultrastructure of microorganisms or damage DNA double strands []. It's possible that OPA targets essential proteins or enzymes vital for microbial survival.
Q2: Does OPA affect enzyme activity?
A2: Yes, OPA can inactivate various enzymes. Studies demonstrate its inhibitory effects on enzymes like zeta-crystallin, guanosine cyclic 3',5'-monophosphate-dependent protein kinase, octopine dehydrogenase, S1 nuclease, and lactate dehydrogenase [, , , , ]. The inactivation mechanism often involves the formation of isoindole derivatives by cross-linking proximal cysteine and lysine residues within the enzyme's active site [, , , ].
Q3: What is the molecular formula and weight of ortho-phthalaldehyde?
A3: Ortho-phthalaldehyde (OPA) has the molecular formula C8H6O2 and a molecular weight of 134.14 g/mol.
Q4: Is ortho-phthalaldehyde compatible with common materials used in medical devices?
A4: Studies show that OPA exhibits good compatibility with stainless steel, carbon steel, aluminum, and tinplate []. This compatibility makes it suitable for use in disinfecting medical instruments, including endoscopes.
Q5: Can OPA be polymerized, and what are the properties of the resulting polymer?
A5: Uniquely among aromatic aldehydes, ortho-phthalaldehyde can be polymerized through chain-growth polymerization to form poly(phthalaldehyde) (PPA) [, , ]. PPA is a promising material due to its ability to depolymerize rapidly in the presence of an acid, making it suitable for applications requiring transient materials [, , , ].
Q6: Are there any applications of OPA in organic synthesis?
A6: Yes, OPA is utilized in organic synthesis. For instance, it acts as a cross-linking agent to modify coal tar pitch, aiming to reduce toxic polycyclic aromatic hydrocarbon (PAH) content []. OPA also plays a role in synthesizing bisbenzil isomers and derivatives [].
Q7: Have there been any computational studies on OPA or its derivatives?
A7: While the provided research papers do not delve into specific computational studies on OPA, computational chemistry methods like Density Functional Theory (DFT) could be employed to investigate the electronic structure, reactivity, and interactions of OPA and its derivatives. Molecular modeling techniques could be used to study the interaction of OPA with enzymes or other biological targets.
Q8: How does the structure of phthalaldehyde influence its reactivity?
A8: The position of the aldehyde groups on the benzene ring significantly affects reactivity. For instance, o-phthalaldehyde successfully forms S-shaped dimers and tetramers with glycolurils, while other isomers do not readily participate in cucurbit[n]uril formation []. This difference arises from the unique conformational preferences of the benzo bicyclo[3.3.2]decane ring system formed in the reaction with o-phthalaldehyde [].
Q9: Are there strategies to enhance the stability of OPA solutions?
A9: Yes, research indicates that adding cyclic acetals to OPA solutions can extend their shelf life. These acetals react with phthalic acid, a degradation product of OPA, converting it back to OPA and maintaining the solution's efficacy [].
Q10: What is the efficacy of OPA against different microorganisms?
A10: OPA displays potent germicidal activity against a broad spectrum of microorganisms. Studies highlight its efficacy against bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even bacterial spores, particularly those of Bacillus subtilis var. niger [, , , , ].
Q11: What factors influence the germicidal activity of OPA?
A11: Several factors impact OPA's effectiveness as a disinfectant. These include:
- Concentration: Higher OPA concentrations generally lead to greater germicidal activity [, ].
- pH: OPA exhibits greater bactericidal efficacy under alkaline conditions (pH 8.3) [].
- Surfactants: Adding surfactants to OPA solutions significantly enhances its sporicidal activity [].
- Temperature: Increasing temperature enhances the germicidal efficacy of OPA [].
- Organic Matter: The presence of organic substances can diminish the effectiveness of OPA [, ].
Q12: How does the cytotoxicity of OPA compare to glutaraldehyde?
A12: Studies indicate that OPA might be less cytotoxic than glutaraldehyde, a commonly used disinfectant, despite having comparable bactericidal effects []. This difference could be attributed to the lower concentration of the active ingredient in OPA products [].
Q13: What analytical methods are commonly used to quantify OPA?
A13: Various analytical methods are employed for the determination of OPA and its derivatives, including:
Q14: What are the key parameters considered in validating analytical methods for OPA determination?
A14: Method validation is crucial for ensuring the accuracy and reliability of analytical data. For OPA determination, key validation parameters include:
Q15: Is poly(phthalaldehyde) biodegradable?
A15: While poly(phthalaldehyde) (PPA) itself is not readily biodegradable, its ability to depolymerize rapidly under specific conditions makes it a promising material for transient applications, reducing its long-term environmental impact [, , ]. Designing end-capped PPA with controlled degradation profiles can further enhance its biodegradability [, ].
Q16: How does ortho-phthalaldehyde compare to other high-level disinfectants like glutaraldehyde?
A16: OPA offers several advantages over glutaraldehyde, including:
- Faster acting: OPA demonstrates rapid disinfection capabilities, often requiring shorter exposure times than glutaraldehyde to achieve similar levels of disinfection [].
- Lower toxicity: Research suggests that OPA might be less cytotoxic and exhibit lower potential for residual toxicity compared to glutaraldehyde [].
Q17: What are some other alternatives to OPA for specific applications?
A17: Depending on the specific application, alternatives to OPA include:
- Potentiated glutaraldehyde: While generally effective, potentiated glutaraldehyde often requires longer exposure times than OPA [].
- Slightly acidic electrolyzed oxidizing water (SAEOW): SAEOW can be a cost-effective alternative but may have lower durability than OPA [].
- Other aromatic aldehydes: Research explores the nematicidal activity of aromatic aldehydes like salicylaldehyde and cinnamic aldehyde, highlighting their potential as alternatives for specific pest control applications [].
Q18: When was ortho-phthalaldehyde first recognized as a potential disinfectant?
A18: While pinpointing the exact date of its initial recognition as a disinfectant is challenging, research on OPA's antimicrobial properties has been ongoing for several decades. A paper published in 1999 highlighted OPA as a new chemical sterilant and discussed its recent FDA clearance for use in healthcare settings [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



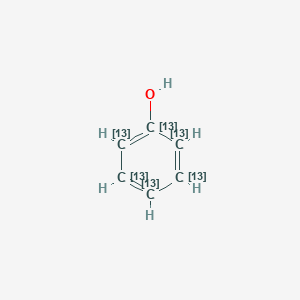
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
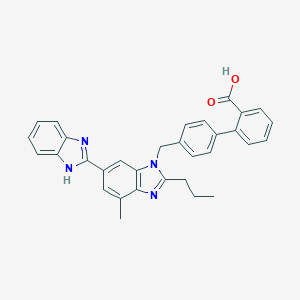
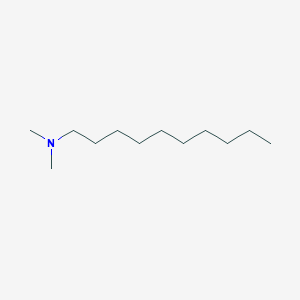
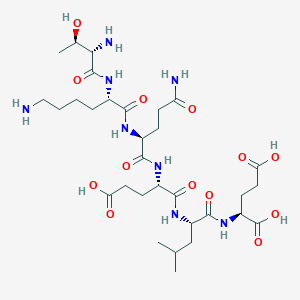
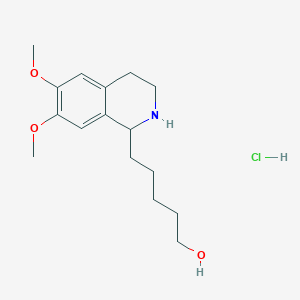
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)

